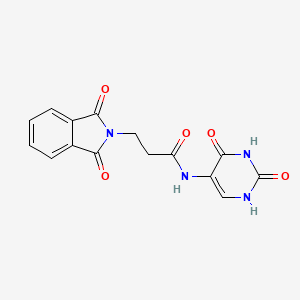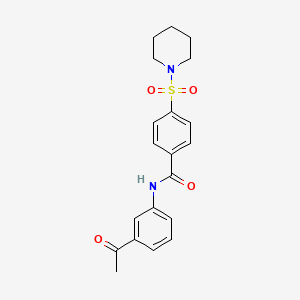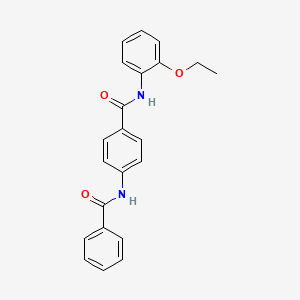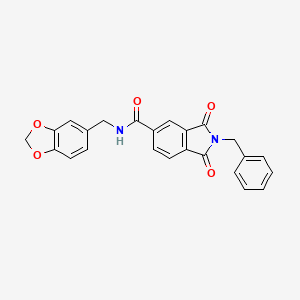![molecular formula C18H20F3N5O3 B3505739 4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3505739.png)
4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine
Overview
Description
4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a triazine ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine typically involves the reaction of 3-(trifluoromethyl)phenol with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The morpholine ring contributes to its solubility and bioavailability, making it effective in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine
- 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine stands out due to its unique combination of a triazine ring, morpholine ring, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
4-[4-morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3/c19-18(20,21)13-2-1-3-14(12-13)29-17-23-15(25-4-8-27-9-5-25)22-16(24-17)26-6-10-28-11-7-26/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDESVDIRAFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)



![1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3505700.png)

![2-[4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B3505704.png)
![3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B3505707.png)
![3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B3505714.png)
![2-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505721.png)

![N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B3505738.png)
